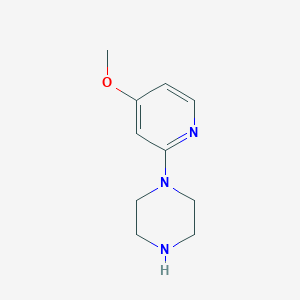

1-(4-Methoxypyridin-2-yl)piperazine

Description

BenchChem offers high-quality 1-(4-Methoxypyridin-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxypyridin-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxypyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFWCDNEFMGGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627320 | |

| Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444666-41-5 | |

| Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxypyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine: A Versatile Scaffold in Modern Drug Discovery

For Immediate Release

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 1-(4-Methoxypyridin-2-yl)piperazine. It details its chemical properties, synthesis, and its role as a key building block in the development of targeted therapeutics, particularly in neuropharmacology and oncology.

Executive Summary

1-(4-Methoxypyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-methoxypyridine moiety. This structural motif is recognized in medicinal chemistry as a "privileged scaffold," frequently utilized in the design of selective receptor modulators and enzyme inhibitors.[1] Its favorable physicochemical properties, including solubility and stability, make it a valuable intermediate in pharmaceutical synthesis. While direct pharmacological data on this specific intermediate is limited, its structural analogs, the arylpiperazines, are well-documented modulators of crucial central nervous system (CNS) targets, primarily the Serotonin 1A (5-HT1A) and Sigma-1 (σ1) receptors. This guide provides a detailed synthesis protocol, examines the biological context through data from its closest analogs, and outlines the experimental procedures necessary for its characterization and evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 1-(4-Methoxypyridin-2-yl)piperazine is presented below.

| Property | Value | Reference |

| CAS Number | 444666-41-5 | [2] |

| Molecular Formula | C₁₀H₁₅N₃O | [2] |

| Molecular Weight | 193.25 g/mol | [2] |

| Appearance | Beige Powder | [1] |

| Purity | ≥95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Characterization

The primary route for synthesizing 1-(4-Methoxypyridin-2-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the pyridine ring by the secondary amine of piperazine.

General Synthetic Workflow

The logical flow for the synthesis and subsequent verification of 1-(4-Methoxypyridin-2-yl)piperazine is outlined below. The process begins with commercially available starting materials and proceeds through a core reaction, followed by purification and rigorous structural analysis.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from patent literature describing the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine.

Materials:

-

2-chloro-4-methoxypyridine

-

Piperazine

-

Toluene

-

Sodium tert-butoxide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 2-chloro-4-methoxypyridine (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (2.0 eq).

-

Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) to the vessel.

-

Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1-(4-Methoxypyridin-2-yl)piperazine as a solid.

Biological Activity and Potential Signaling Pathways

While 1-(4-Methoxypyridin-2-yl)piperazine primarily serves as a synthetic intermediate, the broader class of arylpiperazines exhibits significant biological activity. They are known to interact with high affinity to key G-protein coupled receptors (GPCRs) and intracellular proteins in the CNS. The most prominent targets are the 5-HT1A and Sigma-1 (σ1) receptors.[3][4]

Potential Signaling Pathway: 5-HT1A Receptor Agonism

Arylpiperazines frequently act as agonists at the 5-HT1A receptor, a Gi/o-coupled GPCR. Agonist binding initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in neuronal firing, which is believed to contribute to anxiolytic and antidepressant effects.

Potential Signaling Pathway: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Ligand binding modulates calcium signaling between these organelles and influences ion channel function, which can impact neuronal plasticity and cell survival.

Quantitative Data for Structurally Related Analogs

No direct binding affinity data has been published for 1-(4-Methoxypyridin-2-yl)piperazine itself. However, extensive structure-activity relationship (SAR) studies have been conducted on closely related arylpiperazine derivatives. The following table summarizes the binding affinities (Ki, nM) for key analogs at the 5-HT1A and σ1 receptors, providing context for the potential activity of the title compound.

| Compound (Analog of 1-(aryl)piperazine) | 5-HT1A Receptor (Ki, nM) | σ1 Receptor (Ki, nM) | Reference |

| 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]...* | 31.7 | >1000 | [5] |

| Analog 15 (dichlorophenylpiperazine derivative) | 1.3 | 1.0 | [3] |

| Analog 17 (dichlorophenylpiperazine derivative) | 0.44 | 18.2 | [3] |

| Analog 27 (dichlorophenylpiperazine derivative) | 0.44 | 0.27 | [3] |

| p-methoxybenzyl substituted piperazine 3d | Not Assayed | 12.4 | [6] |

*Full name: 2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo [1,5-alpha]pyridine

Key Experimental Protocols

To evaluate the potential biological activity of 1-(4-Methoxypyridin-2-yl)piperazine or its derivatives, standardized radioligand binding assays are essential.

Protocol: 5-HT1A Receptor Binding Assay

This protocol determines the binding affinity of a test compound for the human 5-HT1A receptor.[7]

Materials:

-

HEK-293 cell membrane homogenates stably expressing the human 5-HT1A receptor.

-

[³H]-8-OH-DPAT (radioligand).

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Serotonin (for determining non-specific binding).

-

Test compound (e.g., 1-(4-Methoxypyridin-2-yl)piperazine derivative).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the cell membrane homogenate with the radioligand [³H]-8-OH-DPAT (at a final concentration of ~1 nM) and varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of serotonin (10 µM).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Sigma-1 (σ1) Receptor Binding Assay

This protocol determines the binding affinity of a test compound for the σ1 receptor, typically using guinea pig brain homogenates which have high receptor density.[8][9]

Materials:

-

Guinea pig brain membrane homogenates.

-

[³H]-(+)-pentazocine (selective σ1 radioligand).

-

Haloperidol (for determining non-specific binding).

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Test compound.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

Incubate the brain membrane homogenate with [³H]-(+)-pentazocine (at a concentration near its Kd) and varying concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of haloperidol (10 µM).

-

Incubate the mixture at 37°C for 120 minutes in a Tris-HCl buffer.[3]

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate IC₅₀ and Ki values as described in the 5-HT1A assay protocol.

Conclusion and Future Directions

1-(4-Methoxypyridin-2-yl)piperazine is a well-defined chemical entity with a straightforward and scalable synthetic route. While it is primarily valued as an intermediate, the extensive pharmacology of the arylpiperazine class strongly suggests that derivatives of this compound are likely to exhibit potent and selective activity at key CNS targets, including 5-HT1A and σ1 receptors. Researchers and drug development professionals can use the protocols and data presented in this guide as a foundational resource for synthesizing novel derivatives and for conducting initial pharmacological characterization. Future research should focus on the synthesis of a focused library of compounds derived from this scaffold and subsequent evaluation in the described binding and functional assays to explore their therapeutic potential in neurological and psychiatric disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxypyridin-2-yl)piperazine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of both piperazine and pyridine, it possesses a structural motif common to a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 1-(4-Methoxypyridin-2-yl)piperazine, with a focus on its role as a versatile building block in the development of novel therapeutics, especially those targeting the central nervous system.

Chemical Structure and Identification

1-(4-Methoxypyridin-2-yl)piperazine is characterized by a piperazine ring linked to a 4-methoxypyridine moiety at the 2-position of the pyridine ring.

-

IUPAC Name: 1-(4-Methoxypyridin-2-yl)piperazine

-

Canonical SMILES: COC1=CC(=NC=C1)N2CCNCC2

-

InChI Key: GGFWCDNEFMGGMQ-UHFFFAOYSA-N

Physicochemical Properties

Table 1: Physicochemical Properties of 1-(4-Methoxypyridin-2-yl)piperazine

| Property | Value | Source |

| Appearance | Beige powder | [2][3] |

| Purity | ≥ 95% (NMR) | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Favorable solubility profile | [2][3] |

| Predicted XlogP | 0.6 | |

| Storage | 0-8 °C | [2][3] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1-(4-Methoxypyridin-2-yl)piperazine is not widely published in peer-reviewed literature, the general synthesis of N-arylpiperazines is well-established. A common synthetic route involves the nucleophilic aromatic substitution (SNA_r) reaction between a halo-substituted pyridine and piperazine.

A plausible synthetic workflow is outlined below.

References

A Technical Guide to the Mechanism of Action of Methoxypyridine Piperazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of methoxypyridine piperazines, a significant class of compounds in medicinal chemistry. This document summarizes their primary molecular interactions, downstream signaling effects, and relevant pharmacological data, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to Methoxypyridine Piperazines

Methoxypyridine piperazines are a class of chemical compounds characterized by a core structure featuring a piperazine ring linked to a methoxypyridine moiety. This structural arrangement provides a versatile scaffold that has been extensively explored in drug design due to its favorable pharmacological properties. The piperazine ring, a six-membered ring containing two opposing nitrogen atoms, is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The addition of the methoxypyridine group significantly influences the compound's electronic properties, basicity, and potential for specific receptor interactions.[3] These compounds have been primarily investigated for their activity within the central nervous system (CNS), with many derivatives showing high affinity for various neurotransmitter receptors.[4][5]

Primary Mechanism of Action: Interaction with Serotonin Receptors

The principal mechanism of action for many methoxypyridine piperazines involves their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, which are G-protein-coupled receptors (GPCRs) integral to modulating brain function.[4]

The 5-HT1A Receptor: A Key Target

The 5-HT1A receptor subtype is the most studied target for this class of compounds.[4] Located in high densities in brain regions like the hippocampus, amygdala, and raphe nuclei, the 5-HT1A receptor is implicated in mood, cognition, and anxiety.[4][6] Methoxypyridine piperazine derivatives can act as high-affinity ligands for the 5-HT1A receptor, functioning as full agonists, partial agonists, or antagonists.[7][8]

-

Agonists/Partial Agonists: Many derivatives, such as those investigated for anxiolytic and antidepressant effects, act as partial agonists at the 5-HT1A receptor.[7] This "serotonin normalizer" activity is thought to provide therapeutic benefits without the side effects associated with full agonists or traditional benzodiazepines.[7]

-

Antagonists: Conversely, compounds like WAY-100635, a classic example of an arylpiperazine, are silent 5-HT1A antagonists used extensively as research tools to study this receptor system.[9]

Downstream Signaling of 5-HT1A Receptor Activation

As a Gi/o-coupled receptor, the activation of the 5-HT1A receptor by a methoxypyridine piperazine agonist initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Interactions with Other Receptor Systems

While the 5-HT1A receptor is a primary target, the pharmacological profile of methoxypyridine piperazines is often characterized by their interactions with a range of other receptors. This multi-target engagement can be crucial for their overall therapeutic effect, particularly in the context of antipsychotic activity.[10]

-

Dopamine D2 Receptors: Several methoxypyridine piperazine derivatives exhibit affinity for the dopamine D2 receptor.[10][11] A balanced affinity for both D2 and 5-HT1A receptors is a key feature of some atypical antipsychotic drugs.[10]

-

5-HT2A Receptors: Affinity for the 5-HT2A receptor is another common characteristic.[5][10] The ratio of 5-HT2A to D2 receptor affinity is often considered a predictor of atypical antipsychotic potential.[11]

-

Adrenergic Receptors: Some compounds in this class also bind to α1-adrenergic receptors, although structure-activity relationship studies have focused on designing ligands with reduced adrenergic activity to minimize side effects like hypotension.[12]

Pharmacokinetics and Metabolism

The metabolic fate of methoxypyridine piperazines is crucial for their efficacy and safety profile. Studies on 1-(4-methoxyphenyl)piperazine (MeOPP) have shown that the primary metabolic pathway is O-demethylation of the methoxy group to form a hydroxyphenyl piperazine metabolite.[13][14] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[13][14] The polymorphic nature of CYP2D6 in the human population suggests that the metabolic rate of these compounds could vary significantly between individuals.[13]

Quantitative Data Summary

The binding affinities of various methoxypyridine piperazine derivatives have been determined through radioligand binding assays. The data is typically presented as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Selected Methoxypyridine Piperazine Derivatives

| Compound | 5-HT1A Receptor | α1-Adrenergic Receptor | Reference |

| Compound 2a | 0.12 nM | No antagonist activity | [12] |

| Compound 2c | 0.63 nM | No antagonist activity | [12] |

| Compound 2f | 0.18 nM | No antagonist activity | [12] |

| Compound 2g | 0.23 nM | No antagonist activity | [12] |

| Compound 2h | 0.25 nM | No antagonist activity | [12] |

| Compound 3a | 24 nM | - | [15] |

| Compound 7 | 1.2 nM | - | [4] |

| Compound 9 | 21.3 nM | - | [4] |

| Coumarin Derivative 4 | 0.78 nM | - | [5] |

| Coumarin Derivative 7 | 0.57 nM | - | [5] |

Table 2: Metabolic Enzyme Kinetics for MeOPP O-demethylation

| Enzyme Source | Km (Apparent) | Vmax (Apparent) | Reference |

| Human CYP2D6 | 48.34 ± 14.48 µM | 5.44 ± 0.47 pmol/min/pmol CYP | [13][14] |

| Pooled Human Liver Microsomes | 204.80 ± 51.81 µM | 127.50 ± 13.25 pmol/min/mg protein | [13][14] |

Experimental Protocols

The characterization of methoxypyridine piperazines relies on a variety of in vitro and in vivo assays. Below is a detailed methodology for a key experiment: the radioligand binding assay for the 5-HT1A receptor.

5-HT1A Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for the 5-HT1A receptor by measuring their ability to displace a known radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Competition Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.[17]

-

To each well, add:

-

For determining non-specific binding, a separate set of wells is prepared using a high concentration (e.g., 10 µM) of a known non-radiolabeled antagonist like metergoline.[16]

-

Total binding is determined in the absence of any competing test compound.

-

-

Incubation:

-

Filtration and Washing:

-

Quantification and Data Analysis:

-

Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.[16]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

Methoxypyridine piperazines represent a pharmacologically significant class of compounds with a primary mechanism of action centered on the modulation of serotonin receptors, especially the 5-HT1A subtype. Their ability to also interact with dopamine and other receptors provides a basis for developing multi-target ligands for complex CNS disorders. The structure-activity relationships within this class demonstrate that subtle chemical modifications can significantly alter receptor affinity and functional activity, highlighting the importance of precise molecular design. Further research into their downstream signaling effects and metabolic profiles will continue to refine their therapeutic potential and guide the development of next-generation CNS drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unimore.it [iris.unimore.it]

- 9. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of pharmacological properties of some new xanthone derivatives with piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

- 17. giffordbioscience.com [giffordbioscience.com]

The Enigmatic Scaffold: A Technical Guide to the Biological Significance of 1-(4-Methoxypyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxypyridin-2-yl)piperazine stands as a pivotal structural motif in the landscape of modern medicinal chemistry. While direct quantitative biological data for this specific compound remains elusive in publicly accessible literature, its role as a versatile building block has led to the development of numerous potent and selective modulators of critical biological targets. This technical guide consolidates the available information on the biological activities of derivatives incorporating the 1-(4-methoxypyridin-2-yl)piperazine scaffold, providing insights into its therapeutic potential, particularly in the realms of neuropharmacology and oncology. The document further outlines generalized experimental protocols relevant to the screening and characterization of such compounds and visualizes key concepts through structured diagrams.

Introduction: A Scaffold of Therapeutic Promise

The 1-(4-methoxypyridin-2-yl)piperazine moiety combines the pharmacophoric features of a methoxypyridine ring and a piperazine linker, a conjunction that has proven highly fruitful in the design of novel therapeutic agents. The piperazine ring, a common element in many approved drugs, offers a flexible yet constrained linker that can be readily functionalized to orient substituents for optimal target engagement. The methoxypyridine component can participate in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets. This unique combination has rendered the scaffold a valuable starting point for the synthesis of selective receptor modulators and enzyme inhibitors.[1][2]

While extensive research has been conducted on derivatives, it is important to note that 1-(4-methoxypyridin-2-yl)piperazine itself is most frequently cited as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its primary utility lies in providing a foundational structure that can be elaborated upon to achieve desired pharmacological profiles.

Biological Activities of Derivatives

The true testament to the biological significance of the 1-(4-methoxypyridin-2-yl)piperazine core lies in the diverse and potent activities of its derivatives. These compounds have shown promise in targeting a range of receptors and enzymes implicated in various disease states.

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-established pharmacophore for CNS-active agents.[3] Derivatives of 1-(4-methoxypyridin-2-yl)piperazine have been explored for their potential to modulate neurotransmitter systems, suggesting applications in treating neurological and psychiatric disorders.[2] While specific data for the parent compound is unavailable, related arylpiperazine derivatives have demonstrated significant affinity for dopamine and serotonin receptors, key targets in the treatment of conditions such as schizophrenia, depression, and anxiety.[4]

Anticancer Potential

The piperazine moiety is also a prominent feature in a number of approved and investigational anticancer drugs.[5][6] Its incorporation into larger molecules can enhance solubility and bioavailability, crucial properties for effective oncology treatments. Derivatives of 1-(4-methoxypyridin-2-yl)piperazine have been investigated as potential anticancer agents, with research highlighting the importance of the piperazine core in achieving cytotoxicity against various cancer cell lines.[5][7]

A notable example is the discovery of a highly potent and selective RIOK2 inhibitor, CQ211, which incorporates a 6-methoxypyridin-3-yl moiety and a piperazine ring. This compound has demonstrated significant anti-proliferative activity in cancer cell lines and in vivo efficacy in mouse xenograft models, underscoring the potential of this structural combination in oncology drug discovery.[8]

Quantitative Data on Structurally Related Compounds

To provide a framework for understanding the potential biological interactions of the 1-(4-methoxypyridin-2-yl)piperazine scaffold, the following table summarizes quantitative data for structurally related arylpiperazine derivatives. It is crucial to emphasize that these data do not represent the activity of 1-(4-methoxypyridin-2-yl)piperazine itself but offer valuable insights into the types of targets and the range of affinities that can be achieved with this general structural class.

| Compound Class | Target | Assay Type | Measurement | Value | Reference |

| Pyridylpiperazine Hybrids | Urease | In vitro Inhibition | IC₅₀ | 2.0 ± 0.73 µM - 14.12 ± 0.67 µM | [9] |

| (6-Methoxypyridin-3-yl)-piperazinyl Derivative (CQ211) | RIOK2 | Binding Affinity | Kd | 6.1 nM | [8] |

| N2,N4-bis(4-(piperazin-1-yl)phenyl)pyrimidine Derivatives | ALK, ACK1 | Kinase Inhibition | - | Potent Inhibition | [10] |

Experimental Protocols: A Generalized Approach

While specific experimental details for 1-(4-methoxypyridin-2-yl)piperazine are not documented, this section provides detailed methodologies for key experiments typically employed in the evaluation of arylpiperazine derivatives. These protocols are based on standard practices in the field and can be adapted for the characterization of novel compounds based on the 1-(4-methoxypyridin-2-yl)piperazine scaffold.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A receptors).

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

-

Test compound (e.g., a derivative of 1-(4-methoxypyridin-2-yl)piperazine).

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Scintillation fluid.

-

Scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of a test compound against a specific enzyme (e.g., a kinase or phosphodiesterase).

Materials:

-

Purified recombinant enzyme.

-

Substrate for the enzyme (often a fluorescent or luminescent substrate).

-

Test compound.

-

Positive control inhibitor.

-

Assay buffer.

-

Microplate reader capable of detecting the signal from the substrate.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the enzyme and the test compound or control.

-

Pre-incubate to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate for a specific time at an optimal temperature.

-

Stop the reaction (if necessary).

-

Measure the product formation using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Workflow and Potential Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be modulated by derivatives of 1-(4-methoxypyridin-2-yl)piperazine.

Conclusion and Future Directions

1-(4-Methoxypyridin-2-yl)piperazine represents a privileged scaffold in the field of drug discovery. While the compound itself may not possess significant intrinsic biological activity, its true value is realized in its role as a versatile starting point for the synthesis of potent and selective therapeutic agents. The diverse biological activities of its derivatives, particularly in the areas of CNS disorders and oncology, highlight the immense potential held within this chemical framework.

Future research efforts should continue to explore the chemical space around the 1-(4-methoxypyridin-2-yl)piperazine core. Systematic modifications and the application of structure-activity relationship studies will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. Furthermore, a comprehensive screening of the parent compound against a broad panel of biological targets could yet reveal unforeseen activities and open new avenues for therapeutic development. The continued exploration of this enigmatic scaffold is a promising endeavor for the future of medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer - Google Patents [patents.google.com]

The Pharmacological Profile of Arylpiperazine Derivatives: A Technical Guide

Introduction

Arylpiperazine derivatives represent a versatile class of pharmacologically active compounds that have garnered significant attention in drug discovery and development. Their unique structural motif, characterized by a piperazine ring linked to an aryl group, allows for broad interaction with a variety of G-protein coupled receptors (GPCRs), making them valuable scaffolds for therapeutic agents targeting the central nervous system (CNS) and other systems. This technical guide provides an in-depth overview of the pharmacological profile of arylpiperazine derivatives, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used for their characterization.

Receptor Binding Affinity of Arylpiperazine Derivatives

Arylpiperazine derivatives are known to interact with a range of aminergic GPCRs, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The affinity of these compounds for their respective receptors is a critical determinant of their pharmacological effects. The following tables summarize the binding affinities (Ki values in nM) of a selection of arylpiperazine derivatives for key receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Serotonin (5-HT) Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference |

| Aripiprazole | 0.34 | 3.4 | - | [1] |

| Buspirone | - | - | - | |

| Compound 8c | 3.77 | - | - | [2] |

| Compound 20b | - | - | - | [3] |

| Compound 29 | - | - | - | [3] |

| Compound 16 | 0.26 | - | - | [4] |

| Compound 20 | 9.40 | - | - | [4] |

| Compound 21 | 5.06 | - | - | [4] |

| Compound 9b | 23.9 | 39.4 | 45.0 | [5] |

| Compound 12a | 41.5 | 315 | 42.5 | [5] |

Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for Dopamine (D) Receptors

| Compound | D2 | D3 | Reference |

| Aripiprazole | 0.34 | 0.8 | [1] |

| Cariprazine | 0.49 | 0.085 | [1] |

| Haloperidol | 0.89 | - | [1] |

| Compound 12b | 17.0 | - | [5] |

| Compound 9b | >10,000 | - | [5] |

| 1-phenyl-2-metoxyphenylpiperazine | 28 | - | [6] |

| 1-benzyl-2-metoxyphenylpiperazine | 37.5 | - | [6] |

Table 3: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives for α1-Adrenergic Receptors

| Compound | α1 | Reference |

| (S)-9, CSP-2503 | >1000 | [7] |

| Compound 14 | 11.9 | [8] |

| Compound AZ-99 derivative (1a) | - | [9] |

| Flavone derivative (phenylpiperazine subclass) | Nanomolar range | [10] |

Experimental Protocols

The characterization of arylpiperazine derivatives relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments used to determine receptor binding affinity and functional activity.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Principle: A radiolabeled ligand and a test compound are incubated with a preparation of membranes containing the target receptor. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated.

Detailed Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Assay Incubation:

-

In a multi-well plate, the following components are added in a specific order:

-

Assay buffer

-

A range of concentrations of the unlabeled test compound.

-

A fixed concentration of the radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2).

-

The membrane preparation.

-

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with scintillation cocktail.

-

The amount of radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It is used to differentiate between agonists, partial agonists, antagonists, and inverse agonists.

Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS. Agonist stimulation leads to the accumulation of G-proteins bound to [35S]GTPγS, which can be quantified.

Detailed Methodology:

-

Membrane Preparation:

-

Membranes are prepared as described in the radioligand binding assay protocol.

-

-

Assay Incubation:

-

In a multi-well plate, the following are added:

-

Assay buffer containing GDP (to ensure G-proteins are in the inactive state at the start).

-

A range of concentrations of the test compound.

-

The membrane preparation.

-

-

The plate is pre-incubated to allow the compound to bind to the receptors.

-

[35S]GTPγS is added to initiate the reaction.

-

The plate is incubated for a specific time at a controlled temperature.

-

-

Termination and Filtration:

-

The reaction is terminated by the addition of ice-cold buffer and rapid filtration through glass fiber filters.

-

-

Quantification and Data Analysis:

-

The amount of [35S]GTPγS bound to the G-proteins on the filters is measured using a scintillation counter.

-

Basal binding is measured in the absence of any agonist.

-

Agonist-stimulated binding is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

-

Calcium Flux Assay

This is a cell-based functional assay used to measure the increase in intracellular calcium concentration that occurs upon activation of certain GPCRs, particularly those coupled to Gq proteins (e.g., 5-HT2A receptors).

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye is non-fluorescent until it binds to free intracellular calcium. Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence that can be measured with a fluorescence plate reader or microscope.

Detailed Methodology:

-

Cell Culture and Plating:

-

Cells stably or transiently expressing the target receptor are cultured and seeded into black-walled, clear-bottom multi-well plates.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often a reagent like probenecid to prevent the dye from being pumped out of the cells.

-

The incubation is typically carried out at 37°C for a specific duration.

-

-

Compound Addition and Fluorescence Measurement:

-

After dye loading, the cells are washed with an assay buffer.

-

The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.

-

A baseline fluorescence reading is taken.

-

A solution containing the test compound is then added to the wells, and the fluorescence intensity is monitored over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

The peak fluorescence response is plotted against the concentration of the test compound to generate a dose-response curve, from which EC50 and Emax values can be determined.

-

Signaling Pathways

Arylpiperazine derivatives exert their effects by modulating the signaling pathways of their target receptors. The following diagrams illustrate the canonical signaling pathways for the dopamine D2 receptor and the α1-adrenergic receptor.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gαi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Structure-Activity Relationships (SAR)

The pharmacological profile of arylpiperazine derivatives is highly dependent on their chemical structure. Modifications to the aryl ring, the piperazine core, the linker, and the terminal group can significantly alter receptor affinity, selectivity, and functional activity.

Arylpiperazine derivatives remain a cornerstone in the development of CNS-active drugs due to their ability to modulate multiple receptor systems. A thorough understanding of their pharmacological profile, including receptor binding affinities and functional activities, is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and drug development professionals working with this important class of compounds.

References

- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.bg.ac.rs [chem.bg.ac.rs]

- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and alpha(1)-adrenoceptor binding properties of new arylpiperazine derivatives bearing a flavone nucleus as the terminal heterocyclic molecular portion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-(4-Methoxypyridin-2-yl)piperazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(4-methoxypyridin-2-yl)piperazine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules. Its unique structural combination of a piperazine ring and a methoxypyridine moiety imparts favorable physicochemical properties, enabling effective interactions with a range of biological targets. This has led to its extensive use in the development of novel therapeutics, particularly in the fields of oncology and neuropharmacology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of compounds derived from this important chemical entity.

Chemical Properties and Synthesis

1-(4-Methoxypyridin-2-yl)piperazine is a solid organic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol .[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2] The presence of the two nitrogen atoms in the piperazine ring allows for various substitution patterns, making it an ideal starting point for creating libraries of compounds with distinct biological profiles.[3] These nitrogen atoms can act as hydrogen bond donors or acceptors, which can enhance the binding affinity of the molecule to its biological target and improve its water solubility and bioavailability.[4]

General Synthesis of Arylpiperazines

The synthesis of arylpiperazines, including 1-(4-methoxypyridin-2-yl)piperazine, can be achieved through several methods. A common approach involves the palladium-catalyzed amination of an aryl halide with piperazine. This method is efficient and allows for the synthesis of a wide range of arylpiperazines under aerobic conditions. An eco-friendly and cost-effective variation of this protocol uses piperazine itself as the solvent.

Caption: General workflow for the synthesis of 1-(4-methoxypyridin-2-yl)piperazine.

Applications in Drug Discovery and Development

The 1-(4-methoxypyridin-2-yl)piperazine scaffold has been successfully incorporated into a number of potent and selective inhibitors targeting various enzymes and receptors implicated in disease.

RIOK2 Kinase Inhibitors for Oncology

Right open reading frame kinase 2 (RIOK2) is an atypical kinase that is overexpressed in several human cancers. The compound CQ211, which features the 1-(4-methoxypyridin-2-yl)piperazine moiety, is a highly potent and selective RIOK2 inhibitor.[5][6] It has demonstrated significant anti-proliferative activity in multiple cancer cell lines and has shown promising efficacy in in vivo mouse xenograft models.[5][7]

Caption: Inhibition of the RIOK2 signaling pathway by a derivative of 1-(4-methoxypyridin-2-yl)piperazine.

PAK4 Kinase Inhibitors in Cancer Therapy

P21-activated kinase 4 (PAK4) is another important target in oncology, with roles in cell proliferation, migration, and invasion.[4][8] A series of 2,4-diaminoquinazoline derivatives incorporating the 1-(4-methoxypyridin-2-yl)piperazine scaffold have been developed as potent PAK4 inhibitors.[4] These compounds have demonstrated significant inhibitory activity against PAK4 and have shown anti-proliferative effects in cancer cell lines.[4]

CXCR3 Antagonists for Inflammatory Diseases

The CXC chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a key role in regulating immune responses and is implicated in various inflammatory diseases.[9] Pyridyl-piperazinyl-piperidine derivatives have been explored as CXCR3 antagonists, with some analogs exhibiting high binding affinity.[10]

Caption: Antagonism of the CXCR3 signaling pathway by pyridyl-piperazinyl-piperidine derivatives.

Quantitative Biological Data

The following table summarizes the biological activity of several compounds derived from the 1-(4-methoxypyridin-2-yl)piperazine scaffold.

| Compound ID | Target | Assay Type | Activity (IC₅₀/Kᵢ/Kₔ) | Reference |

| CQ211 | RIOK2 | Binding Affinity | Kₔ = 6.1 nM | [5][6] |

| Analog 18j | CXCR3 | Binding Affinity | IC₅₀ = 0.2 nM | [10] |

| Compound 8d | PAK4 | Enzyme Inhibition | IC₅₀ = 0.060 µM | [4] |

| Compound 9c | PAK4 | Enzyme Inhibition | IC₅₀ = 0.068 µM | [4] |

| Compound 5b | Urease | Enzyme Inhibition | IC₅₀ = 2.0 µM | [11] |

| Compound 7e | Urease | Enzyme Inhibition | IC₅₀ = 2.24 µM | [11] |

Experimental Protocols

General Procedure for Kinase Inhibition Assay (HTRF)

The inhibitory activity of compounds against kinases such as PAK4 can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. The assay is typically performed in a 384-well plate. The reaction mixture contains the kinase, a biotinylated substrate peptide, and ATP in a kinase buffer. The test compound, dissolved in DMSO, is added to the reaction mixture and incubated at a controlled temperature. The reaction is then stopped by the addition of a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665. After another incubation period, the HTRF signal is read on a compatible plate reader. The IC₅₀ values are then calculated from the dose-response curves.[4]

CXCR3 Receptor Binding Assay

The binding affinity of compounds to the CXCR3 receptor can be determined through a radioligand binding assay. Membranes from cells expressing the CXCR3 receptor are incubated with a radiolabeled ligand (e.g., ¹²⁵I-CXCL11) and varying concentrations of the test compound. The reaction is carried out in a binding buffer at room temperature. After incubation, the membranes are harvested by filtration, and the amount of bound radioactivity is measured using a gamma counter. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.[10]

Conclusion

1-(4-Methoxypyridin-2-yl)piperazine has proven to be a highly valuable scaffold in medicinal chemistry. Its favorable properties and synthetic tractability have enabled the development of a wide range of potent and selective inhibitors for various therapeutic targets. The successful progression of a PDE5 inhibitor based on this scaffold into clinical trials underscores its potential in drug discovery.[12] Future research efforts focused on exploring novel derivatives of this versatile core are likely to yield new and improved therapeutic agents for a variety of diseases.

References

- 1. scbt.com [scbt.com]

- 2. 2176544-59-3(1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one) | Kuujia.com [kuujia.com]

- 3. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]

- 4. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CQ211 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its versatile and favorable properties that are highly sought after in the intricate process of drug design and development.[4][5][6] From antipsychotics and antidepressants to anticancer and antiviral agents, the piperazine moiety has proven to be a critical structural component for achieving desired pharmacological activity and optimizing pharmacokinetic profiles.[1][7][8]

This technical guide provides a comprehensive overview of the multifaceted role of the piperazine scaffold in drug discovery. It delves into its fundamental physicochemical properties, explores its impact on the pharmacokinetic and pharmacodynamic characteristics of drug candidates, and highlights its application across diverse therapeutic areas. Furthermore, this guide presents quantitative data for key piperazine-containing drugs, details relevant experimental protocols, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

The Physicochemical and Pharmacological Advantages of the Piperazine Scaffold

The widespread utility of the piperazine ring in drug discovery can be attributed to a unique combination of its inherent structural and chemical properties.[2][9]

Key Physicochemical Properties:

-

Basicity: The two nitrogen atoms of the piperazine ring provide basic centers with pKa values typically in the physiological range. This basicity is crucial for enhancing aqueous solubility, a critical factor for drug absorption and distribution.[2][10]

-

Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[11]

-

Conformational Flexibility: The piperazine ring can adopt various conformations, most commonly a chair conformation, allowing it to orient substituents in a precise three-dimensional arrangement for optimal target binding.[9] This flexibility can be constrained by incorporating the ring into more rigid polycyclic structures.[9]

-

Chemical Reactivity: The secondary amine nature of the nitrogen atoms makes piperazine a versatile building block in organic synthesis. It readily undergoes reactions such as N-alkylation, N-arylation, and acylation, enabling the straightforward introduction of diverse substituents to modulate a compound's properties.[5][12]

Impact on Pharmacokinetics and Pharmacodynamics:

The incorporation of a piperazine moiety can significantly enhance the "drug-like" properties of a molecule.[2][3]

-

Improved Pharmacokinetics: The increased polarity and solubility imparted by the piperazine ring often lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[10][11] This can translate to better oral bioavailability and a more favorable therapeutic window.[11][13]

-

Modulation of Pharmacodynamics: The piperazine scaffold can serve as a linker to connect different pharmacophoric elements or as a central scaffold to position key functional groups for optimal interaction with a biological target.[5][9] This ability to fine-tune the spatial arrangement of substituents is critical for achieving high target affinity and selectivity.

Therapeutic Applications of Piperazine-Containing Drugs

The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have found clinical success.[1][14]

Antipsychotics

In the realm of antipsychotics, the piperazine moiety is a common feature in drugs targeting dopamine and serotonin receptors. Aripiprazole, a widely prescribed atypical antipsychotic, exemplifies this. Its piperazine ring is crucial for its unique mechanism of action as a partial agonist at dopamine D2 receptors and a partial agonist at serotonin 5-HT1A receptors, while also acting as an antagonist at 5-HT2A receptors.[15][16][17] This complex pharmacology contributes to its efficacy in treating schizophrenia and bipolar disorder.[16][18]

Antidepressants

Piperazine derivatives are also prominent in the treatment of depression. Vortioxetine, a multimodal antidepressant, features a piperazine ring that is integral to its binding to multiple serotonin (5-HT) receptors.[19][20][21] It acts as a 5-HT reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[19][22][23] This broad spectrum of activity is believed to contribute to its antidepressant effects.[20]

Anticancer Agents

The piperazine scaffold has been instrumental in the development of targeted cancer therapies, particularly kinase inhibitors. Imatinib, a landmark drug for the treatment of chronic myeloid leukemia (CML), contains a piperazine group that plays a key role in its high affinity and selectivity for the BCR-ABL tyrosine kinase.[24][25][26] By binding to the ATP-binding site of the kinase, imatinib inhibits its activity, thereby blocking the downstream signaling pathways that drive cancer cell proliferation.[24][26]

Quantitative Data of Representative Piperazine-Containing Drugs

The following table summarizes key quantitative data for selected FDA-approved drugs that feature the piperazine scaffold, highlighting their therapeutic class, biological targets, and relevant pharmacological parameters.

| Drug Name | Therapeutic Class | Primary Target(s) | Binding Affinity (Ki) / IC50 | Key Pharmacokinetic Parameters |

| Aripiprazole | Antipsychotic | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), Serotonin 5-HT2A (antagonist) | D2: 0.34 nM, 5-HT1A: 1.7 nM, 5-HT2A: 3.4 nM[16][18] | Oral Bioavailability: 87%, Half-life: ~75 hours[16] |

| Vortioxetine | Antidepressant | Serotonin Transporter (SERT), 5-HT1A, 5-HT1B, 5-HT3, 5-HT7 | SERT: 1.6 nM, 5-HT1A: 15 nM, 5-HT1B: 33 nM, 5-HT3: 3.7 nM, 5-HT7: 19 nM[19][22][23] | Oral Bioavailability: 75%, Half-life: ~66 hours |

| Imatinib | Anticancer | BCR-ABL Tyrosine Kinase, c-Kit, PDGFR | BCR-ABL: ~10 nM (Kd)[27] | Oral Bioavailability: 98%, Half-life: ~18 hours[25] |

| Ciprofloxacin | Antibiotic | DNA gyrase, Topoisomerase IV | Varies by bacterial species | Oral Bioavailability: ~70%, Half-life: ~4 hours |

| Sildenafil | Erectile Dysfunction | Phosphodiesterase type 5 (PDE5) | IC50: 3.5 nM | Oral Bioavailability: ~40%, Half-life: 3-4 hours |

Experimental Protocols

The synthesis and biological evaluation of piperazine-containing compounds involve a range of standard laboratory techniques.

General Synthesis of a 1,4-Disubstituted Piperazine Derivative

A common method for the synthesis of unsymmetrically 1,4-disubstituted piperazines involves a two-step process:

-

Monosubstitution: A protected piperazine, such as N-Boc-piperazine, is reacted with an electrophile (e.g., an alkyl halide or an aryl halide in a Buchwald-Hartwig amination) to introduce the first substituent.

-

Deprotection and Second Substitution: The protecting group (e.g., Boc) is removed under acidic conditions, and the resulting monosubstituted piperazine is then reacted with a second, different electrophile to yield the final 1,4-disubstituted product.[28]

Detailed Methodology for N-Arylation of Piperazine (Buchwald-Hartwig Amination):

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperazine.

In Vitro Kinase Inhibition Assay

The biological activity of a piperazine-containing kinase inhibitor can be assessed using an in vitro kinase assay.

Detailed Methodology:

-

Prepare a series of dilutions of the test compound (e.g., a piperazine derivative) in a suitable buffer.

-

In the wells of a microplate, add the kinase enzyme, the peptide substrate, and ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

Add the different concentrations of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.

-

Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by non-linear regression analysis.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the role of the piperazine scaffold.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: BCR-ABL Tyrosine Kinase Signaling Pathway.

Caption: Experimental Workflow for Drug Discovery.

Conclusion and Future Perspectives

The piperazine scaffold has undeniably earned its status as a privileged structure in drug discovery.[1][3] Its unique combination of physicochemical properties and synthetic accessibility has enabled the development of numerous life-saving and life-improving medications. The ability of the piperazine ring to enhance solubility, modulate basicity, and provide a versatile handle for structural modification makes it an invaluable tool for medicinal chemists.[2][9][11]

Looking ahead, the exploration of novel piperazine derivatives is likely to continue to be a fruitful area of research. The development of new synthetic methodologies will undoubtedly expand the chemical space that can be explored around this versatile scaffold.[12][29][30] Furthermore, as our understanding of complex diseases deepens, the piperazine ring will likely play a central role in the design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The continued application of this remarkable scaffold promises to yield new and innovative treatments for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. tandfonline.com [tandfonline.com]

- 10. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 15. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 18. psychscenehub.com [psychscenehub.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]

- 21. Vortioxetine - Wikipedia [en.wikipedia.org]

- 22. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 23. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 24. droracle.ai [droracle.ai]

- 25. go.drugbank.com [go.drugbank.com]

- 26. researchgate.net [researchgate.net]

- 27. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Synthetic approaches to piperazine-containing drugs approved by FDA in the period of 2011–2023 [flore.unifi.it]

- 30. mdpi.com [mdpi.com]

Potential Therapeutic Targets for 1-(4-Methoxypyridin-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-methoxypyridin-2-yl)piperazine scaffold is a versatile chemical moiety that forms the core of numerous biologically active compounds. Its unique structural properties make it a valuable building block in medicinal chemistry for the development of selective receptor modulators and enzyme inhibitors.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets for compounds derived from this scaffold, with a primary focus on the well-characterized 5-HT₂A receptor antagonist, M100907 (volinanserin). Additionally, it explores other emerging targets and the broader therapeutic potential in neuropharmacology and oncology.[1]

Primary Therapeutic Target: The Serotonin 5-HT₂A Receptor

The most extensively studied therapeutic target for a derivative of 1-(4-methoxypyridin-2-yl)piperazine is the serotonin 5-HT₂A receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of neuropsychiatric disorders. The compound M100907 is a potent and highly selective antagonist of this receptor.[3][4]

Mechanism of Action

M100907 acts as a competitive antagonist at the 5-HT₂A receptor, blocking the binding of the endogenous neurotransmitter serotonin (5-HT). This antagonism modulates downstream signaling pathways, leading to its potential therapeutic effects. Notably, M100907 has demonstrated efficacy in preclinical models of psychosis and has been investigated for its potential as an antipsychotic agent.[3][5]

Signaling Pathways

The blockade of the 5-HT₂A receptor by M100907 influences several key signaling cascades. One of the primary pathways involves the modulation of glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor.[3] Antagonism of 5-HT₂A receptors has been shown to enhance NMDA receptor-mediated responses in the prefrontal cortex, which may contribute to its antipsychotic properties.[3] Furthermore, 5-HT₂A receptor antagonism can influence the release of other neurotransmitters, including dopamine, and regulate gene expression through pathways like the ERK1/2 signaling cascade.[6]

Caption: M100907 antagonism of the 5-HT₂A receptor.

Quantitative Data

The following table summarizes the binding affinity and functional potency of M100907 for the 5-HT₂A receptor.

| Compound | Target | Assay Type | Value | Reference |

| M100907 | 5-HT₂A Receptor | Binding Affinity (Ki) | 0.36 nM | [4] |

| M100907 | NMDA-induced responses | Functional Potency (EC₅₀) | 14 nM | [3] |

Emerging Therapeutic Targets

The versatility of the 1-(4-methoxypyridin-2-yl)piperazine scaffold has led to the exploration of other potential therapeutic targets beyond the 5-HT₂A receptor.

RIO Kinase 2 (RIOK2)

Recent drug discovery efforts have identified a derivative of this scaffold, CQ211, as a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical kinase implicated in ribosome maturation and cell cycle progression, making it a potential target for cancer therapy.[7]

Multi-Targeted Approaches in Neuropharmacology and Oncology

The 1-(4-methoxypyridin-2-yl)piperazine moiety is considered a valuable building block for designing molecules with multi-targeted activities.[1][8] Its properties can be leveraged to develop compounds that modulate multiple receptors or enzymes involved in complex diseases like neurological disorders and cancer.[1][2] For example, derivatives are being investigated for their potential as kinase inhibitors and for their ability to interact with various biological targets.[9]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the therapeutic potential of compounds derived from the 1-(4-methoxypyridin-2-yl)piperazine scaffold.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT₂A receptor.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]ketanserin or [³H]mesulergine) and varying concentrations of the test compound.[6]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-